![molecular formula C11H18N2O2 B2411460 N-{3-[(ジメチルアミノ)メチレン]-4-オキソシクロヘキシル}アセトアミド CAS No. 73983-59-2](/img/structure/B2411460.png)
N-{3-[(ジメチルアミノ)メチレン]-4-オキソシクロヘキシル}アセトアミド
概要
説明
“N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide” is a chemical compound . It is a derivative of N,N-dimethylenamino ketones, which are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .
Synthesis Analysis
The synthesis of such compounds involves the use of N,N-dimethylenamino ketones as synthons for various heterocycles . The mechanism of the [4 + 2] cycloaddition reaction between (E)- N - ( (dimethylamino)methylene)benzothioamide (1) and (S)-3-acryloyl-4-phenyloxazolidin-2-one (2) follows a one-step mechanism .Chemical Reactions Analysis
N,N-dimethyl enaminones, such as “N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide”, are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . They have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .科学的研究の応用
- 用途: 研究者は、これらのエナミノンを使用して、非環状、炭素環状、および縮合ヘテロ環誘導体を合成してきました。 これらの誘導体は、創薬、材料科学、有機合成において応用されています .
ヘテロ環合成
生体医薬品用途
ポリエステル染色
アクリジノン誘導体
アニリン反応
共重合
将来の方向性
N,N-dimethyl enaminones, such as “N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide”, have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications . This suggests potential future directions in the development of new pharmaceuticals and therapeutic agents.
特性
IUPAC Name |
N-[(3E)-3-(dimethylaminomethylidene)-4-oxocyclohexyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-8(14)12-10-4-5-11(15)9(6-10)7-13(2)3/h7,10H,4-6H2,1-3H3,(H,12,14)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCUUMJCCCQVFF-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(=O)C(=CN(C)C)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1CCC(=O)/C(=C/N(C)C)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
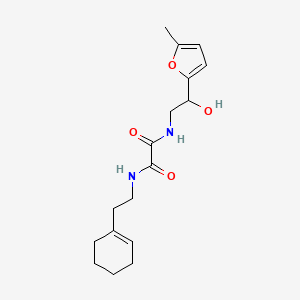
![3-(4-fluorophenyl)-1-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2411379.png)
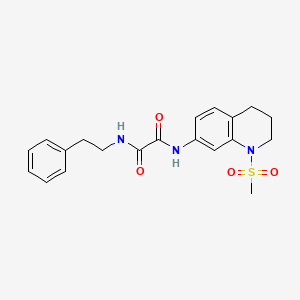
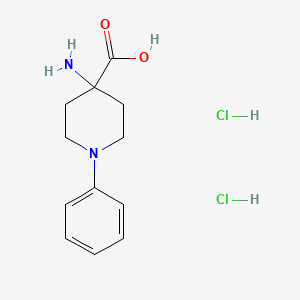
![3-(4-Chlorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2411383.png)

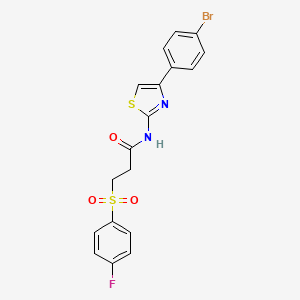
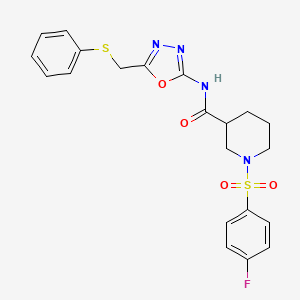

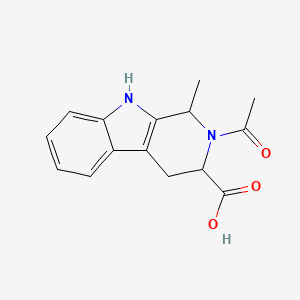
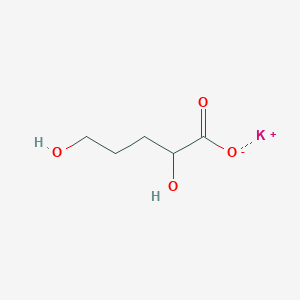
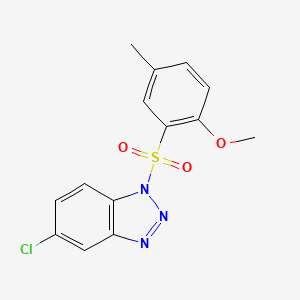
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2411398.png)
![7-(3,4-difluorophenyl)-3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2411400.png)
